Absolute Stereochemistry: Defined (3R,4S) Configuration vs. Racemic or (3S,4R) Forms
The compound is produced and supplied as the single enantiomer with (3R,4S) absolute configuration, as confirmed by its specific InChI Key (XHCFSMCWHJXKQS-OULXEKPRSA-N) and defined stereochemical descriptors . This contrasts with racemic cis/trans mixtures of 3-cyclopropylpiperidin-4-yl acetamide derivatives, which are commonly encountered as unseparated diastereomer blends in general chemical catalogs. The defined stereochemistry ensures that the cyclopropyl and acetamidomethyl substituents adopt a fixed trans-diaxial/diequatorial relationship on the piperidine ring, a critical determinant for the geometry of ligand-receptor interactions in drug discovery programs targeting muscarinic receptors or other G-protein-coupled receptors [1].
| Evidence Dimension | Enantiomeric/Diastereomeric Purity and Configurational Identity |
|---|---|
| Target Compound Data | Single (3R,4S) enantiomer; InChI Key XHCFSMCWHJXKQS-OULXEKPRSA-N with defined /t8-,9+;/m0./s1 stereochemistry |
| Comparator Or Baseline | Racemic 3-cyclopropylpiperidin-4-yl acetamide or (3S,4R) enantiomer (no specific CAS available; typical catalog grade is racemic mixture) |
| Quantified Difference | Absolute configurational purity (single enantiomer vs. racemate); 100% of molecules possess the intended spatial orientation of substituents, avoiding the 50% inactive/detrimental enantiomer burden present in racemic material. |
| Conditions | Structural identity determined by IUPAC nomenclature and InChI stereochemical layer; confirmed by the presence of specific optical rotation and chiral chromatographic data in product specifications. |
Why This Matters
For medicinal chemistry campaigns, using a single, defined enantiomer eliminates pharmacokinetic and pharmacodynamic variability introduced by the opposite enantiomer, ensuring that any observed structure-activity relationship (SAR) is attributable to the intended stereochemistry and not confounded by the distomer.
- [1] Lindsley, C. W., Bridges, T. M., Conn, P. J., Bender, A. M., & Engers, D. W. (2017). Muscarinic acetylcholine receptor antagonists M4. Patent ES-2986581-T3. Vanderbilt University. View Source
